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Application Notes and Protocols for In Vivo Evaluation of PSB-0963

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For Researchers, Scientists, and Drug Development Professionals

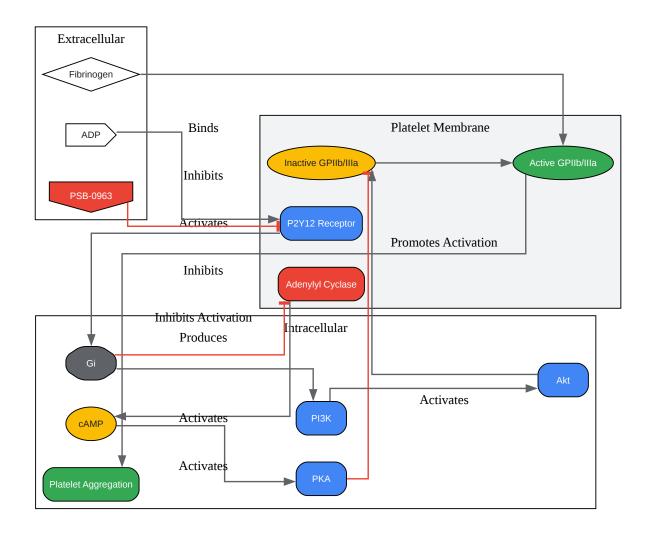
Introduction

PSB-0963 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to thrombus formation.[1][2] Consequently, antagonism of this receptor is a critical therapeutic strategy for the prevention of thrombotic events, such as myocardial infarction and stroke. These application notes provide detailed protocols for the in vivo evaluation of **PSB-0963** in a widely used murine model of arterial thrombosis.

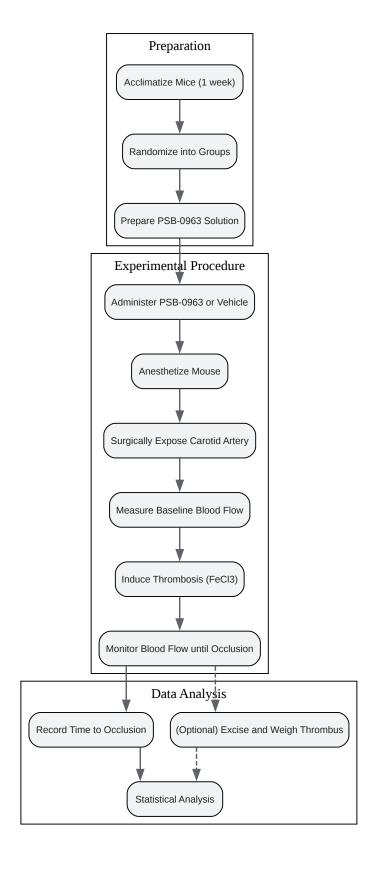
P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor on platelets triggers a cascade of intracellular events. This receptor is coupled to the inhibitory G protein, Gi.[1] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of platelet activation. Concurrently, the βy subunits of the G protein activate the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (protein kinase B). This cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][3]









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